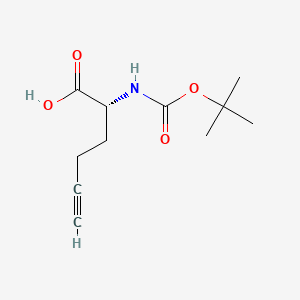

(R)-2-(Boc-amino)-5-hexynoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746306 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217464-82-8 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217464-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: (R)-2-(Boc-amino)-5-hexynoic Acid

Common Name: Boc-D-Homopropargylglycine (Boc-D-Hpg-OH) CAS Registry Number: 1217464-82-8 (Stereospecific)

Executive Summary

(R)-2-(Boc-amino)-5-hexynoic acid is a non-canonical amino acid (NCAA) derivative featuring a terminal alkyne side chain and D-stereochemistry. It serves as a critical building block in modern medicinal chemistry and chemical biology, primarily for two reasons:

-

Bioorthogonal Utility: The homopropargyl side chain acts as a steric-free "click chemistry" handle, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without interfering with native biochemical processes.

-

Proteolytic Stability: The (R)-configuration (D-isomer) confers resistance to endogenous proteases, making it ideal for the development of stable peptide therapeutics and peptidomimetics, particularly in "stapled peptide" technologies.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | (R)-enantiomer (corresponds to D-amino acids) |

| Optical Rotation | |

| Solubility | Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water |

| pKa (Calculated) | |

| Storage | 2–8°C, Desiccated (Hygroscopic) |

Synthetic Utility & Mechanism[2]

Functional Reactivity Map

This molecule possesses three distinct reactive vectors utilized in synthesis:

Figure 1: Reactivity vectors of Boc-D-Hpg-OH. The orthogonal nature of the alkyne allows for post-synthetic modification.

The Role of Stereochemistry

Unlike its L-isomer (used for metabolic incorporation into proteins), the (R)-isomer is synthetic. It is strategically deployed to induce

Advanced Applications: Peptide Stapling

One of the most potent applications of (R)-Boc-Hpg-OH is in the synthesis of stapled peptides via a "Double-Click" strategy. By incorporating two alkyne-bearing residues at positions

Figure 2: Double-Click Peptide Stapling Workflow. This method constrains the peptide, improving cell permeability and target affinity.[1]

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Note: As a Boc-protected amino acid, this is typically used in Boc-SPPS (TFA deprotection/HF cleavage) or as the final N-terminal residue in Fmoc-SPPS to avoid Fmoc removal steps.

-

Resin Preparation: Swell MBHA resin in DCM for 20 min.

-

Activation: Dissolve (R)-Boc-Hpg-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq).

-

Coupling: Add activated solution to resin. Shake at room temperature for 1–2 hours.

-

Monitoring: Verify coupling via Kaiser Test (Ninhydrin).

-

Note: The alkyne group is stable to standard Boc-deprotection (TFA) and HF cleavage conditions.

-

Protocol B: CuAAC "Click" Labeling (Post-Synthesis)

This protocol describes the conjugation of a D-Hpg containing peptide with an Azide-fluorophore.

Reagents:

-

A: Peptide in DMSO/Water (1 mM)

-

B: Azide-Fluorophore (10 mM in DMSO)

-

C:

(50 mM in water) -

D: THPTA Ligand (100 mM in water) - Critical for protecting biomolecules from oxidation.

-

E: Sodium Ascorbate (100 mM fresh solution)

Workflow:

-

Premix Catalyst: Mix C and D in a 1:2 ratio. Let stand for 5 mins to form the Cu-Ligand complex.

-

Reaction Assembly: To the peptide solution A , add:

-

Azide B (1.5 eq)

-

Cu-Ligand Complex (0.5 eq Cu)

-

Ascorbate E (5.0 eq)

-

-

Incubation: Purge headspace with

. Agitate gently at RT for 1–4 hours. -

Quenching: Add EDTA (10 mM final) to chelate copper.

-

Purification: HPLC (C18 column).

Quality Control & Safety

-

Chiral Purity: Must be verified via Chiral HPLC (e.g., Chiralpak AD-H) to ensure >99% ee. Contamination with the L-isomer can alter peptide secondary structure.

-

Handling: The terminal alkyne is generally stable, but avoid prolonged exposure to soluble copper without a ligand, which can induce Glaser coupling (alkyne-alkyne dimerization).

-

Storage: Store at -20°C. Boc groups can be acid-sensitive; ensure the atmosphere is free of acidic vapors.

References

-

Lau, Y. H., et al. (2015). "A two-component 'double-click' approach to peptide stapling."[1] Nature Protocols, 10, 585–594.[1]

-

Beatty, K. E., et al. (2006).[2] "Fluorescence visualization of newly synthesized proteins in mammalian cells." Angewandte Chemie International Edition, 45(44), 7364-7367.

-

Rostovtsev, V. V., et al. (2002).[3] "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie, 41(14), 2596-2599.

-

Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal chemistry: fishing for selectivity in a sea of functionality." Angewandte Chemie International Edition, 48(38), 6974-6998.

Sources

(R)-2-(Boc-amino)-5-hexynoic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (R)-2-(Boc-amino)-5-hexynoic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable non-canonical amino acid. Also known as Boc-D-homopropargylglycine (Boc-D-Hpg-OH), this compound is a critical building block for researchers in peptide synthesis and drug development, primarily due to the versatility of its terminal alkyne group for bioconjugation via "click chemistry."[1]

The protocol outlined herein is structured to ensure both high yield and high enantiomeric purity, leveraging a robust synthetic strategy starting from a readily available chiral precursor. This document is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry.

The synthesis of this compound presents the challenge of controlling the stereocenter at the α-carbon while constructing the C6 backbone featuring a terminal alkyne. Our strategy circumvents the need for complex asymmetric catalysis by utilizing a "chiral pool" approach, starting with the enantiopure and commercially available (R)-glutamic acid derivative, Boc-D-glutamic acid tert-butyl ester.

The core of this synthesis involves the transformation of the glutamic acid side chain into the required 3-butynyl moiety. This is achieved through a reliable and optimized sequence involving the formation of a Weinreb amide, its subsequent reduction to a key aldehyde intermediate, and finally, a Seyferth-Gilbert homologation to install the terminal alkyne. This multi-step process, adapted from an optimized synthesis of the L-enantiomer, is designed for scalability and reproducibility while preserving the critical stereochemistry.[2]

Sources

physical characteristics of (R)-2-(Boc-amino)-5-hexynoic acid

An In-depth Technical Guide to the Physical Characteristics of (R)-2-(Boc-amino)-5-hexynoic Acid

Executive Summary

This compound is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a terminal alkyne and a chiral center protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile building block for peptide synthesis and the construction of complex molecular architectures through bioorthogonal chemistry, such as "click" reactions.[1] This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound, offering researchers and drug development professionals a foundational understanding for its application. We will delve into its structural and spectroscopic properties, stereochemical identity, solubility, and handling protocols, grounded in established analytical techniques.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its core physicochemical properties. These constants are critical for stoichiometric calculations, purity assessment, and regulatory documentation. For this compound, these properties are summarized below. The Boc-protecting group imparts increased lipophilicity compared to the free amino acid, influencing its solubility and handling characteristics.

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]hex-5-ynoic acid | [2][3] |

| Common Synonyms | Boc-D-Hpg-OH; Boc-D-homopropargylglycine | [2] |

| CAS Number | 1217464-82-8 | [2][4] |

| Molecular Formula | C₁₁H₁₇NO₄ | [2][3][4] |

| Molecular Weight | 227.26 g/mol | [2][4] |

| Appearance | White to off-white solid | Inferred from related solids[5] |

| Purity (Typical) | ≥96% (by HPLC) | [2] |

Molecular Structure and Conformation

The functionality of this compound is dictated by its molecular structure, which combines several key chemical motifs. Understanding this structure is paramount to predicting its reactivity and analytical signatures.

Caption: Molecular structure of this compound.

-

Chiral Center (Cα): The alpha-carbon is a stereocenter with an (R)-configuration. This chirality is fundamental to its application in stereospecific synthesis and biological systems. Confirmation of the enantiomeric purity is crucial and is typically achieved via chiral chromatography or polarimetry.

-

Boc Group: The tert-butyloxycarbonyl group is an acid-labile protecting group for the amine. Its bulkiness influences the molecule's conformation and reactivity. It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

-

Carboxylic Acid: This functional group provides a handle for standard peptide coupling reactions (e.g., using EDC/HOBt or HATU) to form amide bonds.

-

Terminal Alkyne: This is the bioorthogonal handle. The terminal alkyne readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, allowing for covalent ligation to azide-modified molecules.[1]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, allowing for structural confirmation and purity assessment. The expected spectral data are derived from the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR (Proton NMR):

-

δ 9.5-12.0 ppm (1H, broad singlet): Carboxylic acid proton (-COOH). This signal is often broad and its chemical shift is concentration-dependent.[7]

-

δ ~5.0 ppm (1H, broad doublet): Amide proton of the Boc group (-NH-). The coupling to the alpha-proton may be observed.

-

δ ~4.3 ppm (1H, multiplet): Alpha-proton (-CH(NHBoc)-). Its multiplicity will depend on coupling to the amide and beta-protons.

-

δ ~2.2-2.5 ppm (2H, multiplet): Methylene protons adjacent to the alkyne (-CH₂-C≡CH).[8]

-

δ ~2.0 ppm (1H, triplet): Terminal alkyne proton (-C≡CH).[7]

-

δ ~1.8-2.1 ppm (2H, multiplet): Beta-protons (-CH₂-CH(NHBoc)-).

-

δ 1.45 ppm (9H, singlet): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃). This is a highly characteristic and strong signal.

¹³C NMR (Carbon NMR):

-

δ ~175 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~155 ppm: Carbamate carbonyl carbon of the Boc group (-O-C=O).

-

δ ~83 ppm: Quaternary alkyne carbon (-C≡CH).

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~70 ppm: Terminal alkyne carbon (-C≡CH).

-

δ ~53 ppm: Alpha-carbon (-CH(NHBoc)-).

-

δ ~30-35 ppm: Methylene carbons of the aliphatic chain.

-

δ 28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Source(s) |

| ~3300 (sharp, s) | C-H Stretch | Terminal Alkyne | [9] |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid | [10] |

| ~3400 (m) | N-H Stretch | Boc-Amine | [10] |

| 2980-2850 (m) | C-H Stretch | Aliphatic | [10] |

| ~2120 (w) | C≡C Stretch | Alkyne | [9] |

| ~1760 (s) | C=O Stretch | Boc-Carbamate | [10] |

| ~1710 (s) | C=O Stretch | Carboxylic Acid | [10] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the identity of a novel or synthesized compound.

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₈NO₄⁺ | 228.1230 |

| [M+Na]⁺ | C₁₁H₁₇NNaO₄⁺ | 250.1050 |

| [M-H]⁻ | C₁₁H₁₆NO₄⁻ | 226.1085 |

| Data sourced from predicted values.[3] |

Stereochemistry and Optical Activity

Confirming the stereochemical integrity of a chiral molecule is essential, particularly in drug development where enantiomers can have vastly different pharmacological activities.

Caption: Relationship between chirality and optical activity.

The (R)-configuration denotes a specific three-dimensional arrangement of atoms around the chiral center. This chirality causes the molecule to rotate plane-polarized light. The direction and magnitude of this rotation are measured as the specific rotation ([α]).

-

Definition: Specific rotation is a standardized measure of a compound's optical activity. It is calculated from the observed rotation, concentration, and path length of the sample cell.[11]

-

Measurement: A polarimeter is used to measure the observed rotation. The specific rotation is then calculated using the formula: [α]ᵀλ = α / (l * c) where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.

-

Significance: While the "(R)" designation is based on structural rules (Cahn-Ingold-Prelog priority), the sign of rotation (+ for dextrorotatory or - for levorotatory) must be determined experimentally.[11] There is no direct correlation between the R/S nomenclature and the +/- sign of optical rotation.[11] A non-zero specific rotation confirms that the sample is chiral and not a racemic mixture.

For a related compound, BOC-(R)-3-AMINO-5-HEXYNOIC ACID, a specific rotation of [α]/D -26±2° (c = 1 in ethanol) has been reported.[12] The value for the title compound must be determined empirically.

Solubility, Storage, and Safety

Solubility

Precise solubility data is often determined empirically. Based on its structure, this compound is expected to be soluble in a range of organic solvents.

-

Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[][14]

-

Poor Solubility: Water, Hexanes.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

-

Temperature: Store under refrigerated conditions, typically at -20°C for long-term stability.[15][16]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.

-

Container: Keep in a tightly sealed container to prevent moisture absorption.[15] For solutions, it is recommended to prepare fresh or store as aliquots at -20°C for short periods.[16]

Safety and Handling

While a specific safety data sheet for this exact compound is not widely available, data from related structures like 5-hexynoic acid and other Boc-protected amino acids indicate necessary precautions.[17][18][19]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[15][20]

-

Hazards: May cause skin, eye, and respiratory irritation.[19] The parent compound, 5-hexynoic acid, is classified as corrosive and can cause severe skin burns and eye damage.[17][18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood.[20] Avoid generating dust. Wash hands thoroughly after handling.[15]

Experimental Protocols for Characterization

The following protocols provide a framework for the analytical characterization of this compound.

Caption: Standard analytical workflow for compound characterization.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a known internal standard (e.g., 0.03% TMS) for accurate chemical shift referencing.

-

Dissolution: Gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

Protocol: High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) until a stable baseline is achieved.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

-

Elution: Run a gradient elution method. For example, start with 5% Acetonitrile and ramp up to 95% Acetonitrile over 20-30 minutes. This ensures the elution of both polar and non-polar impurities.

-

Detection: Monitor the elution using a UV detector, typically at 210 nm or 220 nm where the amide and carboxyl groups absorb.

-

Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Polarimetry

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent).

-

Sample Preparation: Accurately prepare a solution of the compound at a known concentration (c), for example, 1.0 g/100 mL (which is 0.01 g/mL), in a suitable spectroscopic grade solvent (e.g., ethanol).

-

Measurement: Fill a polarimetry cell of a known path length (l), typically 1 dm, with the solution, ensuring no air bubbles are present. Measure the optical rotation (α).

-

Calculation: Calculate the specific rotation using the formula [α] = α / (l * c). Report the value along with the temperature and the wavelength of light used (typically the sodium D-line, 589 nm).

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its distinct physical and chemical properties. A thorough characterization, encompassing spectroscopic analysis for structural verification, chromatography for purity assessment, and polarimetry for stereochemical confirmation, is imperative for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists, enabling the confident and effective use of this versatile molecule in the synthesis of novel peptides, probes, and therapeutic agents.

References

-

Amerigo Scientific. This compound (≥96% (HPLC)). [Link]

-

CP Lab Safety. This compound, min 96% (HPLC), 250 mg. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 5-Hexynoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 5-Hexynoic Acid. [Link]

-

National Institutes of Health. PubChem - 5-Hexynoic acid. [Link]

-

PubChemLite. 2-(boc-amino)-5-hexynoic acid (C11H17NO4). [Link]

-

Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

-

InstaNANO. NMR Database Table with Search. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

Michigan State University. IR Absorption Table. [Link]

-

ResearchGate. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. [Link]

-

Cheméo. Chemical Properties of 5-Hexynoic acid (CAS 53293-00-8). [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

ResearchGate. (2011). Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. [Link]

-

Forró, E., & Fülöp, F. (2022). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules, 27(8), 2533. [Link]

- Google Patents. WO2010077754A1 - Optically active functional fluid markers.

-

ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound (≥96% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 3. PubChemLite - 2-(boc-amino)-5-hexynoic acid (C11H17NO4) [pubchemlite.lcsb.uni.lu]

- 4. calpaclab.com [calpaclab.com]

- 5. (R)-2-(Boc-amino)-1-propanol 98%, optical purity ee: 98% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. instanano.com [instanano.com]

- 8. researchgate.net [researchgate.net]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 332064-91-2 CAS MSDS (BOC-(R)-3-AMINO-5-HEXYNOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. Stability and Storage | Tocris Bioscience [tocris.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. (S)-3-(Boc-氨基)-5-己烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

commercial suppliers of (R)-2-(Boc-amino)-5-hexynoic acid

Executive Summary

This technical guide addresses the sourcing, quality control, and experimental application of (R)-2-(Boc-amino)-5-hexynoic acid , commonly known as Boc-D-Homopropargylglycine (Boc-D-Hpg-OH) .

Unlike its naturally occurring L-isomer counterpart, this D-enantiomer is a critical non-canonical amino acid (NCAA) used to engineer peptides with enhanced proteolytic stability while retaining the bio-orthogonal utility of the alkyne "click" handle.[1] Sourcing this specific stereoisomer requires vigilance, as vendor catalogs frequently conflate it with the L-isomer (CAS 942518-20-9) or the beta-amino acid variants.

Part 1: Technical Specifications & Sourcing Strategy

The Molecule: Identity & Critical Attributes[1][2][3]

Before engaging suppliers, the chemical identity must be rigorously defined to prevent procurement errors.[1]

| Attribute | Specification | Notes |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]hex-5-ynoic acid | The "5-ynoic" indicates the triple bond is at the delta-epsilon position.[1] |

| Common Name | Boc-D-Homopropargylglycine (Boc-D-Hpg-OH) | "Homo" indicates one extra methylene group compared to Propargylglycine. |

| CAS Number | 1217464-82-8 | CRITICAL: Do not accept CAS 942518-20-9 (L-isomer).[1] |

| Stereochemistry | (R)-Enantiomer (D-configuration) | Essential for peptidomimetics requiring protease resistance.[1] |

| Molecular Weight | 227.26 g/mol | Formula: C₁₁H₁₇NO₄ |

| Purity Requirement | ≥ 97% (HPLC); ≥ 98% ee (Chiral HPLC) | High enantiomeric excess (ee) is vital to prevent diastereomer formation in peptides.[1] |

Supplier Landscape

The supply chain for D-Hpg is less commoditized than the L-variant.[1] Suppliers generally fall into two tiers:

Tier 1: Specialized Catalog Suppliers (High Probability of Stock) [1]

-

Amerigo Scientific: Explicitly lists CAS 1217464-82-8 with ≥96% purity.[1]

-

BOC Sciences: Specializes in protected amino acids; often synthesizes the (R)-isomer on demand if not in stock.[1]

-

LabSolu: Lists the specific R-isomer in small pack sizes (250mg).[1]

Tier 2: Custom Synthesis & Bulk (Lead Time Required) [1]

-

Chem-Impex / PepTech: While they stock the L-isomer and Beta-variants, they frequently perform custom synthesis for the D-alpha variant upon request.[1]

-

Enamine: Excellent source for building blocks, often holding stock of rare stereoisomers in their "REAL" database.[1]

Sourcing Decision Matrix (DOT Visualization)

The following workflow illustrates the logic for validating a supplier's offering to ensure the correct enantiomer is procured.

Figure 1: Vendor Qualification Workflow. Note that D-amino acids typically exhibit opposite optical rotation to their L-counterparts; however, specific rotation should always be compared against a certified reference standard.

Part 2: Experimental Application & Protocols

Rationale for Use

Researchers select this compound for two primary reasons:

-

Proteolytic Stability: The D-configuration renders the peptide backbone resistant to endogenous proteases, extending half-life in serum.[1]

-

Bio-orthogonal Labeling: The terminal alkyne allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-tagged fluorophores or drugs.[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol

Since the starting material is Boc-protected , it is most naturally used in Boc-SPPS (requiring HF cleavage) or as the N-terminal residue in Fmoc-SPPS (where the Boc group remains as a permanent cap).[1]

Scenario: Coupling Boc-D-Hpg-OH to a resin-bound peptide.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

-

Base: DIPEA (Diisopropylethylamine)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Boc-D-Hpg-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in minimal anhydrous DMF.[1]

-

Activation: Add DIPEA (6 eq.) to the amino acid solution. Note: The solution should turn yellow.[1] Allow to activate for 30–60 seconds.[1]

-

Coupling: Add the activated mixture to the resin (swollen in DMF).

-

Incubation: Agitate at room temperature for 45–60 minutes.

-

Expert Insight: Alkyne side chains are generally stable, but avoid excessive heating (>50°C) during coupling to prevent potential side reactions or racemization, although Boc chemistry is generally robust.[1]

-

-

Washing: Drain and wash resin 3x with DMF, 3x with DCM.[1]

-

Monitoring: Perform a Kaiser test (ninhydrin). If the beads remain white (negative), coupling is complete.[1]

Post-Synthesis "Click" Reaction (CuAAC)

Once the peptide is synthesized and purified, the D-Hpg residue serves as the docking site.[1]

Workflow Visualization (DOT):

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.[1] THPTA is used to protect biomolecules from oxidative damage by copper.[1]

Part 3: Quality Control & Validation

Upon receipt of the material, do not assume the label is correct.[1] D-amino acids are often custom-made, increasing the risk of human error (labeling L as D).[1]

Self-Validating QC Protocol:

-

Solubility Check: Dissolve 10mg in 1mL DMF. It should yield a clear solution. Turbidity suggests polymerization or salt contamination.[1]

-

Polarimetry:

-

Mass Spectrometry: ESI-MS should show

Da (or

References

-

Amerigo Scientific. this compound Product Specifications. Retrieved from [Link]

-

Beatty, K. E., et al. (2005).[1] "Fluorescence imaging of cellular metabolites with chiral recognition." Journal of the American Chemical Society.[1] (Foundational work on Hpg incorporation).

Sources

(R)-2-(Boc-amino)-5-hexynoic acid CAS number and structure

Compound Identity, Synthesis, and Bioorthogonal Applications

Executive Summary

(R)-2-(Boc-amino)-5-hexynoic acid, commonly referred to as Boc-D-Homopropargylglycine (Boc-D-Hpg-OH) , is a non-canonical amino acid (ncAA) critical to modern chemical biology and peptide therapeutics. Distinguished by its terminal alkyne handle, it serves as a bioorthogonal "click" chemistry partner, enabling the precise ligation of fluorophores, drugs, or stabilizing staples to peptide backbones without interfering with native biochemical processes.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical identity, synthetic routes, and rigorous protocols for its application in Solid-Phase Peptide Synthesis (SPPS) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The (R)-enantiomer (D-configuration) offers unique advantages in drug design, primarily by conferring resistance to proteolytic degradation compared to its L-counterpart.

Nomenclature and Registry

| Parameter | Detail |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |

| Common Name | Boc-D-Homopropargylglycine; Boc-D-Hpg-OH |

| CAS Number | 1217464-82-8 |

| Stereochemistry | (R) / D-isomer |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

Structural Analysis (DOT Visualization)

The following diagram details the structural connectivity and functional zones of the molecule.

Figure 1: Structural decomposition of Boc-D-Hpg-OH highlighting reactive centers for peptide synthesis and bioorthogonal ligation.

Synthesis and Production

While often sourced commercially, understanding the synthesis ensures quality control, particularly regarding enantiomeric purity.

Synthetic Route (Enzymatic Resolution Strategy)

The most scalable route to high-purity (R)-isomer involves the enzymatic resolution of the racemic N-acetyl derivative, followed by hydrolysis and Boc-protection.

-

Alkylation: Diethyl acetamidomalonate is alkylated with 4-bromo-1-butyne.

-

Decarboxylation: Hydrolysis and decarboxylation yield racemic N-acetyl-homopropargylglycine.

-

Enzymatic Resolution: Acylase I (from Aspergillus or Porcine Kidney) selectively hydrolyzes the L-isomer, leaving the N-acetyl-D-homopropargylglycine intact.

-

Isolation & Protection: The D-isomer is extracted, the acetyl group is hydrolyzed (acidic), and the free amine is re-protected using Di-tert-butyl dicarbonate (Boc₂O).

Impurity Profile

-

Enantiomeric Excess (ee): Critical for drug applications. Expect >99% ee.

-

Dipeptide Formation: During Boc-protection, trace dimerization can occur.

-

Water Content: Hygroscopic nature requires storage in desiccated conditions (-20°C).

Applications in Drug Discovery[6]

Bioorthogonal "Click" Chemistry

The terminal alkyne is chemically inert under physiological conditions but reacts rapidly with azides in the presence of Cu(I) catalysts.

-

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Product: 1,4-disubstituted 1,2,3-triazole (stable, mimics a trans-amide bond).

-

Utility: Attaching PEG chains (half-life extension), fluorophores (imaging), or cytotoxic payloads (ADCs).

Peptide Stapling

Incorporating this compound at positions i and i+4 or i+7 allows for macrocyclization with a bis-azide linker. This constrains the peptide into an alpha-helical conformation, improving cell permeability and target affinity.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

Objective: Incorporate Boc-D-Hpg-OH into a growing peptide chain on resin. Note: This protocol assumes standard Fmoc or Boc chemistry. If using Boc chemistry, the N-terminal Boc is removed by TFA. If using Fmoc chemistry, this specific residue is N-Boc protected, meaning it serves as the final N-terminal residue or requires specific orthogonal deprotection strategies.

Reagents:

-

Resin (e.g., MBHA or Wang).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide), anhydrous.

Workflow:

-

Activation: Dissolve Boc-D-Hpg-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF.

-

Base Addition: Add DIPEA (6.0 eq) to the amino acid solution. Color change to yellow indicates activation.

-

Coupling: Transfer activated solution to the resin-bound free amine. Shake at room temperature for 60–90 minutes.

-

Monitoring: Perform a Kaiser Test.

-

Blue beads: Incomplete coupling (Repeat step 3).

-

Colorless beads: Complete coupling.

-

-

Capping (Optional): Acetic anhydride/Pyridine to block unreacted amines.

Protocol B: On-Resin CuAAC (Click Reaction)

Objective: React the alkyne side chain with an azide-functionalized tag.

Reagents:

-

Copper(I) Iodide (CuI) or CuSO₄ + Sodium Ascorbate.

-

Azide-Tag (e.g., Azido-PEG-Biotin).

-

Solvent: DMF/Piperidine or DMSO/Water (depending on resin swelling).

Workflow Visualization (DOT):

Figure 2: Step-by-step workflow for performing Copper-Catalyzed Azide-Alkyne Cycloaddition on solid phase.

Critical Step - Copper Removal: Copper can chelate to the peptide backbone. Post-reaction washes with 0.5% sodium diethyldithiocarbamate (DDT) or EDTA in DMF are mandatory to prevent metal contamination in the final product.

Storage and Stability

-

Temperature: -20°C (Long-term).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

-

Stability: The Boc group is acid-labile. Avoid exposure to HCl or TFA vapors during storage. The terminal alkyne is generally stable but should be protected from strong oxidizers.

References

-

Chemical Identity & CAS Verification Amerigo Scientific. "this compound Product Specifications." [Link]

-

Synthesis of Homopropargylglycine Derivatives National Institutes of Health (PMC). "An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH." [Link]

-

Boc-Chemistry Protocols Organic Chemistry Portal. "Boc-Protected Amino Groups: Protection and Deprotection Mechanisms." [Link]

Solubility of Boc-Protected Alkyne Amino Acids in Organic Solvents

Executive Summary

The incorporation of alkyne-functionalized amino acids—specifically Boc-L-Propargylglycine (Boc-Pra-OH) and Boc-L-Homopropargylglycine (Boc-Hpg-OH) —is a critical step in synthesizing scaffolds for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry." While the tert-butyloxycarbonyl (Boc) group generally enhances lipophilicity, the rigid, linear nature of the alkyne side chain introduces unique solubility challenges, including aggregation and slow dissolution kinetics in standard Solid-Phase Peptide Synthesis (SPPS) solvents.

This guide moves beyond basic datasheets to provide a mechanistic understanding of solubility behaviors, solvent selection matrices, and self-validating dissolution protocols designed to prevent synthesis failure due to precipitation or incomplete coupling.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of these building blocks, one must understand the competition between the protecting group and the side chain.

The Lipophilic Driver: The Boc Group

The Boc group (

The Aggregation Driver: The Alkyne Tail

-

Boc-Pra-OH: Contains a propargyl group directly attached to the

-carbon. The terminal alkyne is rigid and electron-rich. In high concentrations, -

Boc-Hpg-OH: Contains an extra methylene (

) spacer. This flexibility disrupts stacking interactions, generally making Boc-Hpg-OH easier to solvate than its shorter analog.

Key Insight: Solubility is not just about "dissolving"; it is about maintaining a monomeric state for efficient coupling. Aggregates react sluggishly, leading to deletion sequences.

Part 2: Solvent Selection Matrix

The following table synthesizes operational data for preparing 0.2 M – 0.5 M stock solutions, the standard concentration range for SPPS.

| Solvent | Polarity (Dipole) | Solubility Rating | Application Context | Senior Scientist Notes |

| DMF (N,N-Dimethylformamide) | High (3.86 D) | Excellent | Standard SPPS coupling | The "Gold Standard." Dissolves Boc-alkynes rapidly. Ensure DMF is amine-free to prevent premature Fmoc removal (if using hybrid strategies) or racemization. |

| DCM (Dichloromethane) | Low (1.60 D) | Good | Boc-chemistry specific | Excellent for dissolving the Boc-AA, but poor for solvating the peptide-resin. Risk: Volatility changes concentration during automated synthesis. |

| NMP (N-Methyl-2-pyrrolidone) | High (4.09 D) | Superior | "Difficult" sequences | Breaks up aggregates better than DMF. Use if Boc-Pra-OH shows signs of gelation. |

| DMSO (Dimethyl sulfoxide) | High (3.96 D) | Moderate/Risky | Stock solutions | Avoid if possible. DMSO is hygroscopic and can act as a mild oxidant, potentially affecting the alkyne or sensitive residues (Met, Cys) in the chain. |

| THF (Tetrahydrofuran) | Moderate (1.75 D) | Variable | Solution phase | Good solubility, but peroxide formation is a risk. Not compatible with standard polystyrene resins (swelling issues). |

Part 3: Operational Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

Target: Preparation of 10 mL of 0.2 M Boc-Pra-OH in DMF.

-

Calculate Mass:

-

MW of Boc-Pra-OH

227.26 g/mol . -

Target Mass =

.

-

-

Weighing: Weigh

of Boc-Pra-OH into a dry 20 mL scintillation vial.-

Critical Step: Do not weigh directly into a volumetric flask; the neck is too narrow for viscous transfers if gelation occurs.

-

-

Solvent Addition (Stepwise):

-

Add 5 mL of DMF (half volume).

-

Vortex for 30 seconds.

-

Observation: Solution should be clear. If cloudy, sonicate for 60 seconds at ambient temperature.

-

-

Final Volume: Add remaining DMF to reach 10 mL total volume.

-

Filtration: Syringe-filter through a 0.45

m PTFE filter to remove any micro-particulates that could clog synthesizer lines.

Protocol B: The "Rescue" Protocol for Aggregated Species

If the amino acid refuses to dissolve or forms a gel in DMF (common with old batches or high concentrations >0.5 M):

-

Add Chaotropic Salt: Add LiCl (Lithium Chloride) to a final concentration of 0.4 M. This disrupts hydrogen bonding and

-stacking networks. -

Cosolvent Switch: Use a 1:1 mixture of DCM:NMP . The DCM solvates the hydrophobic Boc/Alkyne regions, while NMP solvates the amide backbone.

-

Warm: Gently heat to 35°C (Do not exceed 40°C to avoid Boc thermolysis).

Part 4: Visualization & Logic Flows

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher through solvent selection based on the specific application and observed behavior.

Caption: Decision matrix for solubilizing Boc-protected alkyne amino acids, prioritizing solvent compatibility and mitigation of aggregation.

Diagram 2: Chemical Interaction & Solvation Workflow

This diagram illustrates the mechanistic interaction between the solvent and the protected amino acid.

Caption: Mechanistic view of how polar aprotic solvents (DMF) stabilize the hydrophobic Boc group and disrupt alkyne stacking.

References

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides. Link

-

Sigma-Aldrich (Merck). (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Bulletin. Link

-

Cayman Chemical. (2022).[1] N-Boc-L-Proline Product Insert & Solubility Data. (Used as homologous reference for Boc-AA solubility). Link

-

National Institutes of Health (NIH). (2011). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation. PubMed Central. Link

-

BenchChem. (2025).[2] Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide. (Reference for Boc-linker solubility behaviors). Link

Sources

Fundamentals of Boc Protection in Solid-Phase Peptide Synthesis

Executive Summary

While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its milder safety profile, Boc (tert-butyloxycarbonyl) chemistry remains the "gold standard" for difficult, aggregation-prone sequences and thioester generation. This guide moves beyond basic textbook descriptions to provide a mechanistic, field-validated approach to Boc SPPS. It focuses on the "Merrifield" method's modern application, specifically the in situ neutralization protocol, which significantly outperforms standard stepwise protocols in yield and purity.

Part 1: The Mechanistic Foundation

The efficacy of Boc chemistry relies on the differential acid lability between the temporary

The Acidolysis Mechanism

The removal of the Boc group is an acid-catalyzed elimination. Unlike base-labile Fmoc removal (which proceeds via

-

Protonation: Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc urethane.

-

Fragmentation: The protonated intermediate collapses, releasing the peptide amine as a TFA salt and generating a tert-butyl cation and

. -

The Scavenging Imperative: The tert-butyl cation is an electrophile. Without adequate scavenging, it will re-attach to nucleophilic side chains (e.g., Trp, Cys, Met, Tyr), causing permanent alkylation.

Visualization: Boc Deprotection & Cation Trapping

Caption: Acid-catalyzed removal of Boc group showing the critical divergence between cation scavenging and side-chain alkylation.

Part 2: The Modern Boc Cycle (In Situ Neutralization)

Critical Insight: Traditional Boc protocols use a distinct neutralization step (DIEA wash) followed by a DMF wash before coupling. This is suboptimal. The free amine is unstable and prone to aggregation or imine formation during these washes.

The Kent In Situ Neutralization protocol eliminates the separate neutralization step, keeping the peptide chain protonated (and thus solvated) until the exact moment of coupling.

The Protocol: Step-by-Step

| Step | Reagent | Duration | Mechanism/Notes |

| 1. Deprotection | 100% TFA (Neat) | 2 x 1 min | Rapid removal of Boc. Flow wash recommended.[3] |

| 2. Wash | DMF | 1 x 30 sec | Removal of excess TFA. |

| 3. Coupling | Boc-AA (0.2M) + HBTU (0.2M) + DIEA (0.5M) in DMF | 10 min | Simultaneous Neutralization & Activation. The excess DIEA neutralizes the resin-bound amine salt and activates the incoming AA immediately. |

| 4. Wash | DMF | 1 x 30 sec | Prepare for next cycle. |

Why This Works (The Solvation Effect)

In Boc chemistry, the protonated N-terminus (after TFA treatment) repels other chains, preventing the formation of

Caption: The high-efficiency In Situ Neutralization cycle minimizes aggregation by maintaining the protonated state until coupling.

Part 3: Side-Chain Strategies & Orthogonality

Boc chemistry is not truly orthogonal; it is "modulated acid lability."[2] Side chains must withstand TFA (repeatedly) but cleave in HF.

Standard Protecting Groups

| Amino Acid | Protecting Group | Stability | Cleavage Reagent |

| Lysine | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | Stable to 50% TFA | HF |

| Asp/Glu | OBzl (Benzyl ester) or OcHex (Cyclohexyl) | OcHex prevents aspartimide formation | HF |

| Ser/Thr | Bzl (Benzyl ether) | Stable | HF |

| Arg | Tos (Tosyl) | Very Stable | HF (Long reaction time) |

| Cys | MBzl (4-Methylbenzyl) | Extremely Stable | HF (High concentration required) |

| His | DNP (Dinitrophenyl) | Stable to HF | Thiolysis (requires separate step before HF) |

The HF Cleavage (The Safety Critical Step)

Hydrogen Fluoride (HF) is volatile, corrosive, and toxic. It cleaves the benzyl-based groups via an

The "Low-High" HF Procedure: To minimize side reactions (like alkylation of Tyr/Trp), use a two-step cleavage:

-

Low HF: (HF:DMS:p-cresol, 25:65:10).[4] Operates via

mechanism.[5][6] Removes most groups; reduces Met-sulfoxide. -

High HF: (HF:p-cresol, 90:10). Removes stubborn groups (Arg(Tos), Cys(MBzl)).

Part 4: Comparative Analysis (Boc vs. Fmoc)

When should you choose Boc over the safer Fmoc?

| Feature | Boc / Bzl | Fmoc / tBu |

| Solubility | High. Protonated N-terminus breaks aggregation. | Moderate. Neutral N-terminus allows aggregation. |

| Synthesis of Thioesters | Excellent. Compatible with thioester linkers for Native Chemical Ligation. | Difficult. Piperidine degrades thioesters. |

| Base Sensitivity | Excellent. Ideal for base-labile depsipeptides or analogs. | Poor. Repeated exposure to piperidine. |

| Safety | Low. Requires HF and TFA. | High. No HF required. |

| Automation | Specialized equipment (Teflon lines) required.[7] | Standard equipment.[3][8][] |

Decision Matrix

Caption: Decision matrix for selecting Boc chemistry based on peptide complexity and downstream applications.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992).[3][10] In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[3]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 10. peptide.com [peptide.com]

storage and handling of functionalized amino acids

Executive Summary

In modern peptide synthesis and protein engineering, the integrity of functionalized amino acids—specifically Fmoc/Boc-protected, unnatural, and side-chain modified variants—is the single most deterministic factor in crude purity and synthesis yield. Degradation of these reagents is rarely catastrophic; instead, it is insidious, manifesting as deletion sequences, incomplete couplings, or difficult-to-separate diastereomers.

This guide moves beyond basic "store at -20°C" instructions. It dissects the physiochemical mechanisms of reagent failure (hydrolysis, racemization, oxidation) and establishes a rigorous, self-validating protocol for their handling. It is designed for researchers who cannot afford the time or cost of failed syntheses due to compromised starting materials.

Part 1: The Physiochemical Matrix of Instability

To handle these reagents effectively, one must understand the specific molecular threats they face.

Hydrolysis (The Moisture Vector)

Water is the primary antagonist. Most functionalized amino acids are hygroscopic.

-

Mechanism: Moisture absorption leads to the hydrolysis of the protecting group (e.g., Fmoc removal is base-catalyzed, but moisture facilitates aggregation and premature cleavage in the presence of trace amines).

-

Critical Consequence: For activated esters (e.g., Fmoc-AA-OPfp or NHS esters), moisture directly attacks the active ester, reverting it to the free acid, which is inert during coupling steps. This causes deletion sequences.

Oxidation (The Atmospheric Vector)

Certain side chains act as radical scavengers.

-

Suspects: Methionine (Met), Cysteine (Cys), Tryptophan (Trp).[]

-

Mechanism: Atmospheric oxygen converts Met to Methionine Sulfoxide [Met(O)] and Cys to disulfides (cystine).

-

Impact: Met(O) creates a mass shift (+16 Da) that is difficult to reduce back during standard cleavage.

Racemization (The Thermodynamic Vector)

-

Mechanism: Proton abstraction at the

-carbon (C2) creates a planar carbanion intermediate, which can re-protonate to form the D-isomer.[2] -

Catalysts: Heat, base, and moisture (which lowers the energy barrier for proton exchange).

-

Impact: Loss of stereochemical purity, leading to diastereomeric impurities that are often inseparable by standard RP-HPLC.

Part 2: Environmental Control Systems

The following table summarizes the required environmental baselines for different reagent classes.

Table 1: Storage Architecture by Chemical Class

| Reagent Class | Primary Threat | Storage Temp | Atmosphere | Container Type |

| Standard Fmoc-AA-OH | Hydrolysis (Slow) | +4°C (Short term)-20°C (Long term) | Ambient (Dry) | Amber Glass / Poly |

| Activated Esters (NHS, OPfp) | Hydrolysis (Fast) | -20°C (Strict) | Argon/N2 | Desiccated Vial |

| Cys / Met / Trp Derivatives | Oxidation | -20°C | Argon/N2 | Sealed under gas |

| Azide / Alkyne (Click) | Heat / Shock | -20°C | Dark / Inert | Shielded Vial |

| Fluorinated / Dye-Labeled | Photobleaching | -20°C | Dark | Foil-wrapped |

Part 3: The "Cold Chain" Handling Protocol

The most critical error in laboratories occurs not during storage, but during retrieval . Opening a cold bottle in a warm, humid lab causes immediate condensation on the reagent crystals. This water is then sealed inside the bottle, catalyzing degradation.

Protocol: The Thermal Equilibration Workflow

-

Retrieval: Remove the reagent bottle from the -20°C freezer.

-

Desiccation: Place the sealed bottle immediately into a vacuum desiccator containing active desiccant (e.g., silica gel or Drierite).

-

Equilibration: Allow the bottle to warm to room temperature (RT) inside the desiccator.

-

Time: Minimum 30 mins for <5g bottles; 1-2 hours for >25g bottles.

-

-

Weighing: Open the bottle only once it is at RT. Weigh the required amount quickly.

-

The Inert Blanket (Critical): Before re-capping, gently purge the headspace of the bottle with dry Argon or Nitrogen gas for 10-15 seconds.

-

Re-sealing: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.

-

Return: Return immediately to -20°C.

Visualization: The Safe Handling Logic

Figure 1: The Thermal Equilibration Workflow. Note the critical "Desiccator" step to prevent condensation.[3]

Part 4: Specific Class Anomalies & Solutions

Fmoc vs. Boc Stability[1]

-

Boc-AA-OH: Generally more robust. The Boc group is acid-labile but stable to base and moderate heat.

-

Fmoc-AA-OH: Base-sensitive. Caution: Avoid storing Fmoc amino acids near volatile amines (e.g., DIPEA, Piperidine) in the same cabinet. Cross-contamination of vapors can initiate slow deprotection [1].

Hygroscopic Salts (Chlorides/Fluorides)

Many unnatural amino acids are sold as HCl salts to improve stability. These are extremely hygroscopic.

-

Handling: If the powder clumps or looks "wet," it has absorbed water.

-

Remediation: Dry the reagent in a vacuum oven at 30°C over P2O5 overnight before use.

Phospho-Amino Acids (pSer, pThr, pTyr)

-

Risk: The phosphate group is bulky and can undergo

-elimination during storage if slightly basic. -

Storage: strictly -20°C. Check for "monobenzyl" protection stability, which is lower than free phosphate.

Part 5: Quality Control & Self-Validation

How do you know if your reagent has degraded? Implement these QC checks.

The Solubility Test (Visual)

Dissolve the amino acid in DMF at 0.5 M (standard synthesis concentration).

-

Pass: Clear, colorless solution within 1-2 minutes (sonication may be required for hydrophobic AAs).

-

Fail: Turbidity or precipitate suggests hydrolysis (free acid formation from active esters) or polymerization.

The TLC Check (Chemical)

For critical syntheses, run a quick Thin Layer Chromatography.

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

-

Visualization: UV (254 nm) and Ninhydrin stain.

-

Fail: A spot at the baseline usually indicates the free amino acid (loss of protecting group).

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways leading to synthesis failure.

References

Sources

Methodological & Application

incorporating (R)-2-(Boc-amino)-5-hexynoic acid into peptides

Executive Summary

This guide details the methodology for incorporating (R)-2-(Boc-amino)-5-hexynoic acid (Boc-D-Homopropargylglycine, or Boc-D-Hpg) into synthetic peptides. This non-canonical amino acid serves as a critical bioorthogonal handle, introducing a terminal alkyne suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1]

While standard peptide synthesis often utilizes Fmoc chemistry, the use of Boc-protected Hpg implies specific utility in Boc-SPPS (requiring HF cleavage) or as an N-terminal capping residue in Fmoc synthesis. This protocol addresses the unique challenges of maintaining alkyne integrity during acidolytic cleavage and maximizing conjugation efficiency.

Material Profile & Strategic Utility

| Property | Specification |

| Chemical Name | This compound |

| Common Abbreviation | Boc-D-Hpg-OH |

| CAS Number | 908269-58-7 (Generic for enantiomers/variations, verify specific vendor CoA) |

| Molecular Weight | 227.26 g/mol |

| Stereochemistry | (R)-Enantiomer (D-configuration). Induces resistance to proteolysis; useful for peptidomimetics and stabilizing turns. |

| Key Functionality | Terminal Alkyne (Bioorthogonal Handle) |

| Solubility | Soluble in DMF, DCM, NMP. |

Strategic Application:

-

Peptide Stapling: Creating hydrocarbon staples via reaction with a bis-azide linker to lock alpha-helical conformation.

-

Macrocyclization: Head-to-side-chain cyclization to improve metabolic stability.

-

Site-Specific Labeling: Attachment of fluorophores, PEG chains, or drugs post-synthesis without interfering with natural amino acid side chains.

Protocol A: Solid Phase Incorporation (Boc-SPPS Strategy)

Context: This protocol assumes a standard Boc/Benzyl strategy. The primary risk is the stability of the alkyne during Hydrogen Fluoride (HF) cleavage. While alkynes are generally stable to HF, they can be susceptible to alkylation by benzyl carbocations released from other protecting groups.

Resin Preparation[2][3][4][5][6]

-

Recommended Resin: MBHA (4-Methylbenzhydrylamine) resin for C-terminal amides or PAM (Phenylacetamidomethyl) resin for C-terminal acids.

-

Swelling: Swell resin in Dichloromethane (DCM) for 30 minutes prior to synthesis.

Coupling Cycle (Step-by-Step)

Use a 3-fold molar excess of the amino acid relative to resin loading.

-

Boc Deprotection:

-

Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

-

Note: The alkyne is stable to TFA.

-

-

Wash:

-

DCM (3x), Isopropanol (2x), DCM (3x).

-

-

Neutralization:

-

10% Diisopropylethylamine (DIEA) in DCM (2 x 2 min).

-

Wash with DCM (3x).[2]

-

-

Activation & Coupling:

-

Dissolve Boc-D-Hpg-OH (3 eq) and HBTU (2.9 eq) in minimal DMF.

-

Add DIEA (6 eq) .

-

Add activated solution to resin immediately.

-

Reaction Time: 1–2 hours at room temperature.

-

-

Monitoring:

-

Perform a Kaiser Test (Ninhydrin) .[2]

-

Blue beads = Incomplete coupling (Recouple using DIC/Oxyma).

-

Colorless beads = Complete coupling.

-

Critical Step: HF Cleavage

The alkyne group is prone to hydration or alkylation if "scavenger-starved."

-

Standard Scavenger Cocktail: Anisole is common, but p-Cresol is superior for preventing alkylation of the alkyne by benzyl cations.

-

The Cocktail:

-

Anhydrous HF: 90%

-

p-Cresol: 10%

-

Optional: If the peptide contains Met/Cys, add p-Thiocresol (0.5%) or Dimethyl Sulfide (DMS) .

-

-

Procedure:

-

Dry the resin completely under high vacuum (min 4 hours).

-

Transfer to Teflon HF reaction vessel.

-

Add scavengers (p-Cresol).

-

Condense HF at -78°C.

-

Warm to 0°C and stir for 60 minutes . (Do not exceed 60 min to minimize alkyne side-reactions).

-

Evaporate HF under vacuum.

-

Precipitate peptide in ice-cold Diethyl Ether.

-

Protocol B: On-Resin Click Chemistry (CuAAC)

Performing the "Click" reaction on-resin (before cleavage) prevents aggregation issues common with hydrophobic alkynes and simplifies purification.

Reagents:

-

Copper Source: CuI (Copper Iodide) or CuSO₄ + Sodium Ascorbate.

-

Ligand: TBTA or THPTA (Crucial to protect Cu(I) from oxidation and prevent peptide degradation).

-

Solvent: DMF/Piperidine or DMF/DIEA is not used here. Use degassed DMF or DMSO.

Workflow:

-

Swelling: Swell peptidyl-resin in degassed DMF.

-

Catalyst Preparation (The "Click Cocktail"):

-

Dissolve CuI (0.5 eq) and Ascorbic Acid (5 eq) in DMF.

-

Add TBTA Ligand (0.5 eq) .

-

Add the Azide-Partner (2–5 eq) .

-

Note: If using CuSO4, mix CuSO4 (1 eq) with Sodium Ascorbate (2 eq) in water/DMF first to generate Cu(I) in situ.

-

-

Reaction:

-

Copper Removal (The Wash):

-

Wash with DMF (3x).[3]

-

Wash with 0.5% Sodium Diethyldithiocarbamate (w/v) or EDTA (50 mM) in DMF (3 x 5 min). This step is mandatory to remove copper coordinated to the peptide backbone.

-

Final wash with DMF, then DCM.

-

Visualization of Workflows

Figure 1: Boc-SPPS Cycle with Alkyne Handling

Caption: Step-wise incorporation of Boc-D-Hpg. The HF Cleavage step requires specific scavengers to protect the alkyne.

Figure 2: On-Resin CuAAC Mechanism

Caption: On-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Proper copper chelation (Wash step) is essential.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Steric hindrance of the D-isomer side chain. | Use HATU instead of HBTU. Double couple (2 x 1 hr). |

| Alkyne Hydration (+18 Da) | Acid-catalyzed hydration during HF cleavage. | Ensure anhydrous HF is used.[6] Increase p-Cresol concentration. Keep cleavage time < 60 min. |

| Blue/Green Peptide | Residual Copper trapped in the lattice. | Wash resin with 0.5% Sodium Diethyldithiocarbamate or 50mM EDTA in DMF post-click. |

| Racemization | Base-catalyzed proton abstraction during activation. | Use DIC/Oxyma Pure (neutral pH activation) instead of HBTU/DIEA. |

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

-

Punna, S., et al. (2005). Head-to-tail peptide cyclodimerization by copper-catalyzed azide-alkyne cycloaddition. Angewandte Chemie International Edition, 44(15), 2215-2220. Link

-

Tam, J. P., et al. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Link

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. (Includes Kaiser Test and Coupling Protocols). University of California, Irvine. Link

Sources

High-Fidelity Application Note: Solid-Phase Peptide Synthesis Using (R)-2-(Boc-amino)-5-hexynoic Acid

Part 1: Introduction & Strategic Overview

The Molecule: Boc-D-Homopropargylglycine (Boc-D-Hpg-OH)

The reagent (R)-2-(Boc-amino)-5-hexynoic acid is the Boc-protected, D-enantiomer of Homopropargylglycine (Hpg).[1] It is a non-proteinogenic amino acid featuring a terminal alkyne side chain.

-

CAS: 1217464-82-8 (Generic/Analogous)

-

Stereochemistry: The (R)-configuration corresponds to the D-isomer . This is critical for researchers designing peptidomimetics, as D-amino acids induce specific backbone turns (e.g.,

-turns) and confer resistance to proteolytic degradation. -

Primary Utility: The terminal alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ("Click Chemistry") or Sonogashira coupling. It is frequently used to synthesize stapled peptides or to conjugate fluorophores/drugs post-synthesis.

Strategic Decision: Boc vs. Fmoc Chemistry

While Fmoc chemistry is dominant today, this specific building block is Boc-protected . This dictates two distinct operational workflows:

-

Full Boc-SPPS: The residue is integrated into a chain synthesized entirely using Boc chemistry. This is the primary focus of this protocol.

-

N-Terminal Capping (Hybrid Strategy): The residue is used as the final amino acid in an Fmoc-SPPS sequence. The Boc group serves as an acid-labile cap that is removed during the final TFA cleavage/deprotection of the resin, leaving a free N-terminal amine.[2]

Part 2: Critical Considerations & Material Specifications

Resin Selection

For Boc chemistry, the resin-linker stability must withstand repeated TFA treatments (deprotection) but cleave in strong acid (HF/TFMSA).[3]

-

Recommended: PAM Resin (Phenylacetamidomethyl). It provides superior stability to TFA compared to standard Merrifield resin, preventing premature chain loss during the synthesis of longer peptides.

-

Alternative: MBHA Resin (Methylbenzhydrylamine) if a C-terminal amide is required.

Side-Reaction Mitigation (The Alkyne Risk)

The terminal alkyne is generally stable to TFA and HF. However, during cleavage, the generation of tert-butyl carbocations (from Boc removal) can lead to electrophilic addition across the triple bond.

-

Solution: Use a "High-Scavenger" cleavage cocktail containing p-cresol and thiocresol .

-

Avoid: Avoid high concentrations of thiols if not strictly necessary for other residues (e.g., Met/Cys), as radical thiol-yne addition is a theoretical risk, though less common in acidic cleavage conditions.

Solubility

Non-natural amino acids like Hpg can be hydrophobic.

-

Solvent: Dissolve the Boc-D-Hpg-OH in pure DMF or NMP. Avoid DCM for the coupling reaction itself to maximize reaction rates, although DCM is used for resin swelling.

Part 3: Experimental Protocols

Protocol A: Resin Loading (Cesium Salt Method)

Standard loading for Merrifield/PAM resins to prevent racemization.

-

Preparation: Dissolve this compound (1.2 eq relative to resin capacity) in EtOH/H₂O (9:1).

-

Neutralization: Add aqueous Cs₂CO₃ until pH 7.0 (creates the Cs-salt). Evaporate to dryness and chase with benzene/toluene to remove water (anhydrous conditions are vital).

-

Coupling: Suspend resin in dry DMF. Add the Cs-salt of the amino acid.[4]

-

Incubation: Stir at 50°C for 12–24 hours.

-

Capping: Filter resin.[5] Resuspend in DMF with acetic anhydride (50 eq) and pyridine (50 eq) for 30 mins to cap unreacted sites.

Protocol B: The Boc Synthesis Cycle (In Situ Neutralization)

This protocol minimizes aggregation, crucial for hydrophobic non-natural amino acids.

| Step | Operation | Reagent | Time |

| 1 | Deprotection | 100% TFA (Flow wash) | 1 min |

| 2 | Deprotection | 100% TFA | 2 min |

| 3 | Wash | DCM (Flow wash) | 30 sec |

| 4 | Coupling | Activated AA Solution (see below) | 10–20 min |

| 5 | Wash | DMF | 30 sec |

| 6 | Monitoring | Quantitative Ninhydrin Test | - |

Activation Logic (HBTU/DIEA):

-

Dissolve Boc-AA (1.1 eq) in DMF (0.5 M).

-

Add HBTU (1.0 eq).

-

Add DIEA (3.0 eq). Note: The excess base neutralizes the residual TFA on the resin amine in situ, driving the reaction forward.

Protocol C: Cleavage (TFMSA Method)

Safety Note: While HF is the gold standard, Trifluoromethanesulfonic acid (TFMSA) is a safer, high-performance alternative for labs lacking HF lines.

Cocktail Formulation:

-

TFA (Trifluoroacetic acid): 80%

-

TFMSA: 10%

-

p-Cresol: 5% (Scavenger for carbocations)

-

Thioanisole: 5% (Scavenger/Reductant)

Procedure:

-

Pre-Cool: Chill the peptide-resin and the TFA/Scavenger mix to 0°C.

-

Acidification: Add the TFA/Scavenger mix to the resin. Stir for 5 min.

-

Activation: Slowly add the TFMSA (exothermic!).

-

Reaction: Allow to warm to Room Temperature. React for 90–120 mins.

-

Precipitation: Filter resin.[5] Add filtrate dropwise into cold Diethyl Ether (-20°C).

-

Isolation: Centrifuge the white precipitate. Wash 3x with cold ether.

Part 4: Post-Synthetic Modification (CuAAC Click Chemistry)

Once the peptide containing the (R)-5-hexynoic acid residue is purified, the alkyne handle is ready for conjugation.

Reagents:

-

Azide partner (e.g., Biotin-N3 or Fluorophore-N3)

-

CuSO₄ · 5H₂O

-

THPTA (Ligand - protects Cu(I) from oxidation and prevents peptide degradation)

-

Sodium Ascorbate (Reductant)

Workflow:

-

Dissolve Peptide (0.1 mM) and Azide (2 eq) in Phosphate Buffer (pH 7) / DMSO (1:1).

-

Pre-mix CuSO₄ (1 eq) and THPTA (5 eq). Add to reaction.

-

Add Sodium Ascorbate (10 eq) to initiate.

-

Incubate 1 hour at RT under N₂ atmosphere.

-

Purify via HPLC.[1]

Part 5: Visualization & Logic

Workflow Diagram: Boc-SPPS with Alkyne Integration

The following diagram illustrates the specific decision points and chemical flow for integrating this building block.

Caption: Operational workflow for Boc-SPPS incorporating this compound, highlighting the critical TFMSA cleavage pathway to preserve the alkyne.

Mechanism: In Situ Neutralization

This diagram explains why In Situ Neutralization is chosen for this hydrophobic amino acid to prevent aggregation.

Caption: Kinetic advantage of In Situ Neutralization. By generating the free amine in the presence of the activated species, the resin has less time to collapse or aggregate.

Part 6: References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Link

Sources

- 1. This compound (≥96% (HPLC)) - Amerigo Scientific [amerigoscientific.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (2S)-2-(Fmoc-amino)-5-hexynoic acid [myskinrecipes.com]

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with peptides

An Application Scientist's Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Peptides

Introduction: The "Click" Revolution in Peptide Science

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has fundamentally transformed the landscape of peptide modification and drug development.[1][2] Independently developed by the groups of K.B. Sharpless and Morten Meldal, this reaction offers a highly efficient, specific, and bio-orthogonal method for forging a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] Its remarkable reliability, mild reaction conditions, and tolerance for a vast array of functional groups make it an indispensable tool for researchers.[5][6]

For scientists and drug development professionals, CuAAC provides a robust platform for a multitude of applications, including the site-specific labeling of peptides, the synthesis of potent peptide-drug conjugates (PDCs), the creation of conformationally constrained cyclic peptides, and the development of novel peptidomimetics.[5][7][8] The resulting triazole ring is not merely a linker; it can serve as a metabolically stable isostere of the native amide bond, potentially enhancing the proteolytic resistance and bioavailability of peptide therapeutics.[4][5] This guide offers an in-depth exploration of the CuAAC reaction as applied to peptides, providing both the foundational principles and detailed, field-proven protocols to ensure experimental success.

The Mechanism: A Copper-Driven Catalytic Cycle

The power of CuAAC lies in its elegant and efficient catalytic cycle, which dramatically accelerates the Huisgen 1,3-dipolar cycloaddition. The active catalyst is the Copper(I) ion. The reaction proceeds through a stepwise mechanism involving the coordination of Cu(I) to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered metallacycle that subsequently rearranges and collapses to form the stable 1,2,3-triazole ring, regenerating the Cu(I) catalyst for the next cycle.

Caption: The catalytic cycle of the CuAAC reaction.

Core Principles for Peptide CuAAC: The "Why" Behind the Method

A successful CuAAC strategy hinges on understanding the principles that make it so effective for complex biomolecules like peptides.

-

Bio-orthogonality : The true genius of CuAAC in a biological context is its bio-orthogonality. The azide and terminal alkyne functional groups are essentially abiotic; they are absent from naturally occurring systems and do not participate in or interfere with native biochemical processes.[9] This allows for the precise and selective chemical modification of a target peptide even in the presence of a multitude of other reactive functional groups (e.g., amines, thiols, carboxylic acids) found in its sequence.[10][11]

-

The Triazole as an Amide Bond Isostere : The 1,4-disubstituted triazole ring formed via CuAAC is more than just a stable linker. Its physicochemical properties—planarity, dipole moment, and hydrogen bond accepting capabilities—closely mimic those of a native trans-amide bond.[4][11] However, unlike the amide bond, the triazole is exceptionally stable and resistant to cleavage by proteases, hydrolysis, and oxidation.[1][4] This feature is strategically exploited to enhance the metabolic stability of peptide drugs, a critical hurdle in their development.[3]

-